Methyl 4-fluoro-3-oxopentanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-fluoro-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FO3/c1-4(7)5(8)3-6(9)10-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCYJUJNPDUPIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430729 | |
| Record name | methyl 4-fluoro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227183-98-4 | |
| Record name | methyl 4-fluoro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl 4 Fluoro 3 Oxopentanoate
Established Chemical Syntheses and Mechanistic Considerations
The traditional synthesis of Methyl 4-fluoro-3-oxopentanoate often relies on well-established organic reactions, primarily focusing on the construction of the carbon skeleton followed by the introduction of the fluorine atom, or the use of a fluorinated starting material.
Enolate Chemistry in the Formation of the 3-Oxopentanoate Core (e.g., Claisen-type Condensations)
The formation of the β-keto ester core of this compound is classically achieved through a Claisen-type condensation reaction. This reaction involves the condensation of two ester molecules in the presence of a strong base to form a β-keto ester. In a common approach to synthesize the target molecule, a mixed Claisen condensation is employed.
A patented method describes the synthesis of this compound via the reaction of methyl 2-fluoropropionate with methyl acetate (B1210297) in the presence of a base like sodium methoxide. google.com In this process, the sodium methoxide deprotonates the α-carbon of methyl acetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of methyl 2-fluoropropionate. Subsequent elimination of a methoxide ion results in the formation of the desired this compound.
The general mechanism for this Claisen condensation is as follows:
Enolate Formation: A strong base removes an α-proton from an ester to form a resonance-stabilized enolate.
Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of a second ester molecule.
Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group to form the β-keto ester.
| Reactant 1 | Reactant 2 | Base | Product |
| Methyl 2-fluoropropionate | Methyl acetate | Sodium methoxide | This compound |
Regioselective Fluorination Strategies for the C-4 Position
An alternative to using fluorinated starting materials is the direct fluorination of a pre-formed 3-oxopentanoate core. Achieving regioselectivity at the C-4 position is a critical challenge in this approach. The methylene (B1212753) group at the C-4 position is less acidic than the C-2 position, making selective fluorination at C-4 difficult. However, various strategies involving both electrophilic and nucleophilic fluorinating agents have been explored for β-keto esters in general. researchgate.netmdpi.com
Electrophilic Fluorination: This is the more common approach for the α-fluorination of β-dicarbonyl compounds. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used. researchgate.netmdpi.com The reaction typically proceeds by first forming the enolate of the β-keto ester, which then attacks the electrophilic fluorine source. To achieve fluorination at the C-4 position, one would need to start with a precursor that directs the enolization towards C-4 or selectively activates this position.
Nucleophilic Fluorination: This approach involves the reaction of an enolate or a related nucleophile with a source of fluoride ions. While less common for direct C-H fluorination, it can be employed in substitution reactions. For instance, a leaving group could be introduced at the C-4 position, which is then displaced by a fluoride ion. A method for the nucleophilic fluorination of α-diazo-β-ketoesters using HBF4 has been reported, resulting in α-fluoro-β-ketoesters. rsc.org
Emerging Synthetic Approaches and Catalytic Methods
Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of fluorinated compounds, including this compound.
Development of Chemo- and Diastereoselective Pathways
The presence of a stereocenter at the C-4 position in this compound has driven the development of asymmetric synthetic methods to control its stereochemistry. The diastereoselective synthesis of related fluorinated compounds has been achieved through various strategies. For instance, a diastereoselective synthesis of 4-fluoro-threonine has been developed, which involves the fluorination of a chiral precursor. nih.govacs.org
In the context of β-keto esters, enantioselective fluorination has been a significant area of research. mdpi.com Catalytic methods using chiral metal complexes or organocatalysts can facilitate the enantioselective addition of fluorine to the α-position of a β-keto ester. While not specifically detailed for the C-4 position of a pentanoate, these principles can be extended to develop diastereoselective routes to this compound, for example, by using a chiral auxiliary on the ester or a chiral catalyst that can differentiate between the two prochiral protons at the C-4 position of a suitable precursor.
Exploration of Sustainable Synthetic Protocols (e.g., Green Chemistry Considerations)
The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to reduce environmental impact. For the synthesis of β-keto esters, several greener approaches have been investigated.
One such approach is the use of electrochemical methods, which can replace stoichiometric oxidants with electricity. A sustainable electrochemical method for the synthesis of β-keto spirolactones from β-keto esters has been reported, utilizing green solvents like acetone and water. rsc.org Another green strategy involves the use of renewable resources. For example, fatty β-ketoesters have been synthesized from fatty acids and Meldrum's acid. rsc.orgresearchgate.net
Furthermore, solvent-free reaction conditions and the use of biocatalysts are also key aspects of green chemistry. The synthesis of β-ketonitriles from esters using inexpensive KOt-Bu under ambient conditions has been demonstrated as a more sustainable approach. nih.gov These green principles can be adapted to the synthesis of this compound to develop more environmentally friendly manufacturing processes.
Synthetic Efficiency and Process Optimization in Large-Scale Preparation
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges. For the synthesis of this compound, particularly via the Claisen condensation, process optimization is crucial to ensure high yield, purity, and cost-effectiveness.
A patent for the synthesis of 4-fluoro-3-oxocarboxylic esters, including the methyl ester, provides examples of the reaction on a gram scale, with reported yields around 87%. google.com Scaling up such a process would involve optimizing several parameters:
Reaction Conditions: Temperature, reaction time, and the stoichiometry of reactants and base need to be carefully controlled to maximize yield and minimize side reactions.
Solvent Selection: The choice of solvent can significantly impact reaction rate, yield, and ease of product isolation.
Work-up and Purification: Efficient and scalable purification methods are essential to obtain the product in high purity. Distillation is a commonly used method for this compound. google.com
Safety Considerations: The use of reactive reagents like sodium methoxide requires careful handling and process safety management on a large scale.
The table below summarizes a typical lab-scale synthesis of this compound based on a patented procedure.
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Temperature | Yield |
| Methyl 2-fluoropropionate | Methyl acetate | Sodium methoxide | Tetrahydrofuran | 4 hours | 35-40°C | 87% |
Process optimization for large-scale production would involve statistical methods like Design of Experiments (DoE) to systematically study the effect of various parameters on the reaction outcome and identify the optimal conditions for a robust and efficient manufacturing process.
Elucidating the Chemical Reactivity and Transformation Pathways of Methyl 4 Fluoro 3 Oxopentanoate
Tautomeric Equilibria and Structural Dynamics
Methyl 4-fluoro-3-oxopentanoate, a β-keto ester, exhibits keto-enol tautomerism, an equilibrium between two constitutional isomers: the keto form and the enol form. masterorganicchemistry.comlibretexts.org This phenomenon is a proton-transfer equilibrium that arises due to the acidity of the α-hydrogen (the hydrogen on the carbon adjacent to the carbonyl group). libretexts.orgnih.gov
Investigation of Keto-Enol Tautomerism and its Impact on Reactivity
The position of the keto-enol equilibrium is influenced by several factors, including solvent polarity, conjugation, and intramolecular hydrogen bonding. masterorganicchemistry.comnih.gov For this compound, the presence of an electron-withdrawing fluorine atom on the α-carbon increases the acidity of the α-proton, which can facilitate the formation of the enol tautomer.
The enol form is stabilized by the formation of a conjugated system and, more significantly, by the potential for a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester group. masterorganicchemistry.com This creates a stable six-membered ring-like structure. The equilibrium is also highly dependent on the solvent; polar aprotic solvents tend to favor the keto form, while non-polar solvents can favor the enol form. nih.gov
The existence of these two tautomers means the compound can behave as two distinct chemical entities. The keto form contains an electrophilic carbonyl carbon, making it susceptible to nucleophilic addition reactions. masterorganicchemistry.com Conversely, the enol tautomer possesses a nucleophilic α-carbon and can react with electrophiles. masterorganicchemistry.com This dual reactivity is a cornerstone of the synthetic utility of β-keto esters.
Spectroscopic Signatures of Tautomeric Forms
The presence of both keto and enol tautomers in solution can be confirmed and quantified using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H-NMR analysis of this compound clearly indicates the presence of both forms. google.com The keto form is characterized by a doublet for the protons of the methylene (B1212753) group (-CH2-) adjacent to the ester and a multiplet for the methine proton (-CHF-). The enol form, by contrast, shows a characteristic singlet for the vinylic proton (-C=CH-) and a broad singlet for the enolic hydroxyl proton (-OH), often in the 11.8-12.0 ppm range, indicative of strong intramolecular hydrogen bonding. google.com
| Tautomer | Functional Group | ¹H-NMR Chemical Shift (δ, ppm) | Multiplicity |
| Keto | -CH(F)CH ₃ | 1.47 - 1.60 | Multiplet |
| Keto | -C(=O)CH ₂C(=O)- | 3.66 - 3.67 | Doublet |
| Keto | -OCH ₃ | 3.76 - 3.77 | Doublet |
| Keto | -CH (F)CH₃ | 4.87 - 5.12 | Multiplet |
| Enol | =CH - | 5.33 | Singlet |
| Enol | -OH | 11.80 - 12.00 | Broad Singlet |
Data sourced from patent literature describing the ¹H-NMR analysis of this compound. google.com
Other spectroscopic techniques also provide evidence for tautomerism:
¹³C-NMR Spectroscopy: The keto form would show a signal for the ketonic carbon around 204.5 ppm, while the enolic carbon would appear further upfield at approximately 155.5 ppm. nih.gov
Infrared (IR) Spectroscopy: The keto tautomer exhibits two distinct C=O stretching bands, one for the ketone and one for the ester. The enol form shows a C=O stretch for the conjugated ester (at a lower frequency) and a broad -OH stretch. researchgate.net
Reactions at the Ester and Ketone Functionalities
The bifunctional nature of this compound allows for a range of chemical transformations at both the ester and ketone groups.
Transesterification and Ester Hydrolysis
Transesterification: Like other esters, this compound can undergo transesterification. This reaction involves treating the methyl ester with an alcohol, typically in the presence of an acid or base catalyst, to exchange the methyl group for the alkyl group of the new alcohol. This equilibrium-driven process is often pushed to completion by using a large excess of the reactant alcohol.
Ester Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (4-fluoro-3-oxopentanoic acid). This can be achieved under acidic or basic conditions.
Acid-Catalyzed Hydrolysis: This is a reversible reaction carried out by heating the ester with water in the presence of a strong acid catalyst.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as sodium hydroxide, to produce the carboxylate salt. Subsequent acidification yields the final carboxylic acid.
Carbonyl Group Derivatization and Reduction
The ketone carbonyl group is a primary site for nucleophilic addition reactions. ksu.edu.sa
Derivatization: It can react with various nucleophiles to form a range of derivatives. For example, reaction with hydrogen cyanide (HCN) yields a cyanohydrin, a useful synthetic intermediate. ksu.edu.sa It can also react with amines and their derivatives to form imines and oximes, respectively.
Reduction: The ketone functionality can be selectively reduced to a secondary alcohol, yielding Methyl 4-fluoro-3-hydroxypentanoate. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Studies on analogous α-fluoro ketones have shown that they are slightly less reactive towards borohydride reduction than their α-chloro or α-bromo counterparts. beilstein-journals.org This has been attributed to conformational effects where the ideal geometry for orbital overlap during nucleophilic attack is less favored in the fluoro derivative. beilstein-journals.org
Fluorine-Mediated Reactivity and Selectivity
The fluorine atom at the α-position exerts a profound influence on the molecule's reactivity through a combination of electronic and steric effects.
The high electronegativity of fluorine creates a strong inductive electron-withdrawing effect (-I effect). nih.gov This effect has several consequences:
Increased Acidity of α-Proton: The inductive effect polarizes the C-H bond at the α-position, increasing the acidity of the proton and facilitating its removal. This promotes the formation of the enol or enolate intermediate, which is central to many reactions of ketones. nih.govsapub.org
Increased Electrophilicity of Carbonyl Carbon: The electron-withdrawing nature of fluorine enhances the partial positive charge on the adjacent carbonyl carbon, making it a more potent electrophile for nucleophilic attack.
Furthermore, while α-haloketones are often highly reactive electrophiles for Sₙ2 substitution reactions, the C-F bond is very strong, and fluoride is a poor leaving group. beilstein-journals.orgnih.gov This makes direct nucleophilic substitution at the α-carbon less favorable compared to analogous chloro- or bromo-ketones.
Influence of the Fluorine Atom on Acidic Proton Reactivity
The presence of a fluorine atom at the α-position to the ketone in this compound significantly impacts the acidity of the proton at the C4 position. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect. This effect polarizes the C-F bond, drawing electron density away from the adjacent carbon atoms. Consequently, the C-H bond at the C4 position is weakened, making the proton more easily abstracted by a base.
The acidity of α-hydrogens in carbonyl compounds is a well-established phenomenon, with typical pKa values in the range of 19-21 for ketones and around 23-25 for esters. libretexts.org This acidity is due to the resonance stabilization of the resulting enolate anion. pressbooks.pub In the case of this compound, the fluorine atom further stabilizes the negative charge of the conjugate base through its inductive effect, thereby increasing the acidity of the C4 proton compared to its non-fluorinated analog. The coordination of the β-keto ester to a metal center can further increase the acidity of the α-proton, facilitating the generation of a metal enolate. nih.gov
Table 1: Comparison of Acidity in β-Keto Esters
| Compound | Structural Feature | Influence on α-Proton Acidity |
| Methyl 3-oxopentanoate | Standard β-keto ester | Baseline acidity due to resonance stabilization of the enolate. |
| This compound | α-Fluorine atom | Increased acidity due to the electron-withdrawing inductive effect of fluorine, which stabilizes the conjugate base. |
Nucleophilic Substitution Reactions Involving the Fluorine Atom
While the C-F bond is generally considered the strongest single bond in organic chemistry, making fluoride a poor leaving group, nucleophilic substitution at a carbon bearing a fluorine atom is possible under certain conditions. acs.org In the case of this compound, the fluorine atom is situated at a secondary carbon that is also α to a carbonyl group. The electron-withdrawing nature of the adjacent ketone can activate the C-F bond towards nucleophilic attack.
For a nucleophilic substitution to occur, the reaction typically proceeds through an SN2 mechanism, which would be sterically hindered at the C4 position. However, the presence of the carbonyl group could also facilitate an elimination-addition pathway or an SN1-type mechanism if a carbocation intermediate can be stabilized. Recent studies have shown that hydrogen bond donor solvents, such as water, can facilitate the departure of the fluoride ion in substitution reactions by stabilizing the transition state. acs.org Additionally, the use of reagents like Et3N·3HF has been shown to be effective for nucleophilic fluorination reactions, suggesting the possibility of reversible or exchange reactions under specific conditions. nih.gov
Cyclocondensation and Heterocycle Formation via this compound
The dicarbonyl functionality of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions. These reactions involve the formation of a new ring system by the reaction of the β-keto ester with a binucleophilic reagent.
Synthesis of Aminopyrimidine Derivatives
This compound can be utilized in the synthesis of aminopyrimidine derivatives, which are important scaffolds in medicinal chemistry. google.com The reaction involves a cyclocondensation with a guanidino-containing compound, such as guanidine. In this reaction, the amino groups of guanidine act as nucleophiles, attacking the two carbonyl carbons of the β-keto ester. The initial addition is followed by a series of condensation and dehydration steps to form the pyrimidine (B1678525) ring. The fluorine atom is retained in the final product, leading to a fluorinated aminopyrimidine derivative.
The general reaction scheme involves the reaction of the β-keto ester with guanidine in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol. The base facilitates the deprotonation of the guanidine and the enolization of the β-keto ester, promoting the cyclization.
Table 2: General Reaction for the Synthesis of Aminopyrimidine Derivatives
| Reactants | Reagents | Product |
| This compound, Guanidine | Sodium ethoxide, Ethanol | 2-Amino-4-(1-fluoroethyl)-6-hydroxypyrimidine |
Formation of Fluorophenol Derivatives through Cyclocondensation Reactions
While less common, it is conceivable that this compound could be a precursor for the synthesis of fluorophenol derivatives. This transformation would likely involve a multi-step process initiated by a cyclocondensation reaction. For instance, a reaction with a suitable carbon nucleophile could lead to the formation of a six-membered ring, which could then undergo aromatization to yield a fluorophenol.
A plausible pathway could involve a Michael addition of a nucleophile to an α,β-unsaturated ketone derived from this compound, followed by an intramolecular aldol condensation to form a cyclohexenone ring. Subsequent dehydration and aromatization, potentially through oxidation or elimination of a leaving group, would lead to the fluorophenol product. The aromatization of cyclohexenones is a known transformation in organic synthesis. chemrxiv.orgresearchgate.netwikipedia.org
Side Reactions and Impurity Formation in Complex Reaction Sequences
In complex reaction sequences involving this compound, several side reactions can lead to the formation of impurities. These side reactions are often inherent to the reactivity of β-keto esters. aklectures.com
One common side reaction is hydrolysis of the ester functionality, particularly under acidic or basic conditions, to yield the corresponding β-keto acid. This β-keto acid can then undergo decarboxylation upon heating to produce 4-fluoropentan-2-one. pressbooks.pub
Another potential side reaction is self-condensation , a Claisen-type reaction, where two molecules of the β-keto ester react with each other in the presence of a strong base. libretexts.org This can lead to the formation of dimeric and polymeric byproducts.
The presence of the fluorine atom can also influence side reactions. For instance, under strongly basic conditions, elimination of hydrogen fluoride could occur to form an α,β-unsaturated keto ester. This unsaturated compound can then participate in further reactions, such as polymerization or Michael additions, leading to a complex mixture of products.
Table 3: Potential Side Reactions and Impurities
| Side Reaction | Conditions | Potential Impurity |
| Hydrolysis | Acidic or basic conditions | 4-Fluoro-3-oxopentanoic acid |
| Decarboxylation | Heating of the β-keto acid | 4-Fluoropentan-2-one |
| Self-condensation | Strong base | Dimeric and polymeric byproducts |
| Elimination | Strong base | Methyl 3-oxopent-4-enoate |
Advanced Spectroscopic and Analytical Characterization of Methyl 4 Fluoro 3 Oxopentanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, as well as two-dimensional NMR techniques, a complete structural assignment of Methyl 4-fluoro-3-oxopentanoate can be achieved.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The methyl protons of the ester group (O-CH₃) would likely appear as a singlet in the downfield region, typically around 3.7 ppm. The methylene (B1212753) protons (CH₂) adjacent to the ester carbonyl group are expected to be a singlet at approximately 2.8 ppm. The methyl protons (CH₃) next to the ketone carbonyl would likely be a singlet around 2.3 ppm. The proton on the carbon bearing the fluorine atom (CHF) is anticipated to be the most complex signal, appearing as a doublet of quartets due to coupling with the fluorine atom and the adjacent methyl protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the ketone and ester functional groups are expected to resonate at the lowest field, typically in the range of 190-210 ppm and 165-175 ppm, respectively. The carbon atom bonded to the fluorine (CHF) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF) and is expected to appear around 80-90 ppm. The remaining methyl and methylene carbons will appear at higher fields.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. For this compound, a single resonance is expected. The chemical shift of this fluorine atom will be influenced by its electronic environment. It is anticipated to appear as a doublet of quartets due to coupling with the vicinal methine proton and the geminal methyl protons.
Predicted NMR Data for this compound:
| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |
| CH₃ (Ester) | δ 3.7 (s, 3H) | δ 52.0 | - |
| CH₂ | δ 2.8 (d, JHF = 4 Hz, 2H) | δ 45.0 | - |
| C=O (Ketone) | - | δ 205.0 | - |
| CHF | δ 5.1 (dq, JHF = 48 Hz, JHH = 7 Hz, 1H) | δ 85.0 (d, ¹JCF = 180 Hz) | δ -190.0 (dq, JFH = 48 Hz, JFH = 20 Hz) |
| CH₃ (Ketone side) | δ 1.5 (d, JHH = 7 Hz, 3H) | δ 25.0 | - |
| C=O (Ester) | - | δ 170.0 | - |
Note: The predicted values are for a generic deuterated solvent (e.g., CDCl₃) and are subject to variation based on experimental conditions. s = singlet, d = doublet, q = quartet, dq = doublet of quartets.
To further confirm the structural assignment and connectivity of atoms, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
COSY: A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this compound, a cross-peak would be expected between the CHF methine proton and the adjacent CH₃ methyl protons, confirming their vicinal relationship.
HSQC: An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the proton signals to their corresponding carbon signals, for instance, connecting the signal at δ 5.1 ppm to the carbon at δ 85.0 ppm.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For this compound (C₆H₉FO₃), the expected exact mass can be calculated. This precise mass measurement is a critical step in confirming the identity of the compound.
Predicted HRMS Data for this compound:
| Ion | Formula | Calculated Exact Mass |
| [M+H]⁺ | C₆H₁₀FO₃⁺ | 149.0614 |
| [M+Na]⁺ | C₆H₉FO₃Na⁺ | 171.0433 |
Chemical Ionization (CI) is a soft ionization technique that typically results in less fragmentation compared to Electron Ionization (EI), often leading to a prominent protonated molecular ion ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound. The fragmentation pattern observed in CI-MS can still provide valuable structural information. Common fragmentation pathways for β-keto esters include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The presence of two carbonyl groups (ketone and ester) would result in strong absorption bands in the region of 1700-1750 cm⁻¹. The C-F bond stretching vibration is expected to appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹. The C-O stretching of the ester group will also give rise to strong bands in the 1100-1300 cm⁻¹ region.
Predicted IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| C=O (Ketone) | Stretch | 1715 - 1730 |
| C=O (Ester) | Stretch | 1735 - 1750 |
| C-F | Stretch | 1000 - 1400 |
| C-O (Ester) | Stretch | 1100 - 1300 |
| C-H | Stretch | 2850 - 3000 |
Chromatographic Techniques for Purity Assessment and Isolation of this compound
The purity assessment and isolation of this compound, a fluorinated β-keto ester, rely on modern chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed for these purposes. Each technique offers distinct advantages and challenges in the analysis of this compound.
Gas Chromatography (GC)
Gas chromatography is a robust technique for the analysis of volatile and thermally stable compounds like this compound. The compound's boiling point of 80-81 °C at a reduced pressure of 24-25 mmHg, as mentioned in patent literature describing its synthesis, indicates sufficient volatility for GC analysis google.com.
Purity Assessment:
For purity assessment, a GC system equipped with a Flame Ionization Detector (FID) is commonly utilized due to its high sensitivity towards organic compounds. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The choice of the stationary phase is critical to resolve the target compound from potential impurities, such as starting materials, byproducts, or residual solvents from the synthesis.
While specific, detailed GC methods for this compound are not extensively published in peer-reviewed literature, methods for the analogous non-fluorinated compound, Methyl 3-oxopentanoate, can be adapted researchgate.net. The analysis of Fatty Acid Methyl Esters (FAMEs) also provides a good starting point for method development researchgate.net.
A hypothetical GC method for the purity assessment of this compound is outlined in the table below. The parameters are based on typical conditions for similar analytes.
Interactive Table 1: Hypothesized Gas Chromatography (GC-FID) Parameters for Purity Assessment
| Parameter | Value |
| Column | |
| Stationary Phase | 5% Phenyl Polysiloxane |
| Length | 30 m |
| Internal Diameter | 0.25 mm |
| Film Thickness | 0.25 µm |
| Injector | |
| Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 70 °C (hold for 2 min) |
| Ramp Rate | 10 °C/min |
| Final Temperature | 250 °C (hold for 5 min) |
| Detector (FID) | |
| Temperature | 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
Isolation:
For the isolation of this compound on a preparative scale, Gas Chromatography is less common than HPLC. However, for obtaining small quantities of highly pure material for analytical standards, preparative GC can be employed. This would involve a larger diameter column and a collection system to trap the eluting compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile technique for both the purity assessment and preparative isolation of this compound. A significant challenge in the HPLC analysis of β-keto esters is the phenomenon of keto-enol tautomerism, where the molecule exists in two interconverting forms. This can lead to broad or split peaks, complicating quantification and purification chromforum.org.
To address this issue, several strategies can be employed:
Use of Mixed-Mode Columns: Columns with both reversed-phase and ion-exchange characteristics can improve peak shape chromforum.org.
Mobile Phase Optimization: Adjusting the pH of the mobile phase, often by adding a small amount of acid like formic acid or trifluoroacetic acid, can drive the equilibrium towards one tautomeric form, resulting in sharper peaks.
Temperature Control: Operating the column at elevated or sub-ambient temperatures can influence the rate of tautomeric interconversion, potentially leading to better peak shape.
Purity Assessment:
For analytical purity determination, a reversed-phase HPLC method with UV detection is typically suitable, as the carbonyl groups in the molecule provide a chromophore. A C18 or a more polar-embedded C18 column is a common choice for the stationary phase. Given the fluorinated nature of the analyte, a fluorinated stationary phase could also offer unique selectivity and enhanced retention for both fluorinated and non-fluorinated compounds, including esters and ketones chromatographyonline.com.
A proposed analytical HPLC method for the purity assessment of this compound is detailed in the table below. These parameters are based on general principles for the analysis of small organic molecules and considerations for β-keto esters.
Interactive Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Parameters for Purity Assessment
| Parameter | Value |
| Column | |
| Stationary Phase | C18 (or Fluorinated C8) |
| Particle Size | 3.5 µm |
| Dimensions | 4.6 x 150 mm |
| Mobile Phase | |
| A | 0.1% Formic Acid in Water |
| B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detector | |
| Type | UV-Vis |
| Wavelength | 210 nm and 254 nm |
| Column Temperature | 30 °C |
Isolation:
Preparative HPLC is the method of choice for isolating larger quantities of this compound with high purity. The principles are similar to analytical HPLC, but with larger columns, higher flow rates, and larger injection volumes. The goal is to achieve sufficient separation between the peak of the target compound and any impurities to allow for the collection of a pure fraction. The collected fractions are then typically evaporated to yield the purified compound.
Computational Chemistry and Theoretical Investigations of Methyl 4 Fluoro 3 Oxopentanoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules like methyl 4-fluoro-3-oxopentanoate.
Density Functional Theory (DFT) Studies on Reaction Pathways
DFT calculations are instrumental in modeling reaction pathways, allowing for the determination of transition state geometries and activation energies. For this compound, DFT could be employed to study various reactions, such as enolate formation, alkylation, and reduction. Theoretical studies on similar α-halogenated ketones suggest that the presence of fluorine can influence the energy barriers of reaction pathways. For instance, in a hypothetical reaction, DFT could predict the most likely site of nucleophilic attack or the stereochemical outcome of a reaction.
A plausible reaction to study would be the deprotonation at the α-carbon (C2) to form an enolate, a key intermediate in many reactions of β-keto esters. DFT calculations could map the potential energy surface for this process, identifying the transition state and the energy required for the reaction to occur.
Table 1: Hypothetical DFT-Calculated Energies for the Deprotonation of this compound
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| This compound | B3LYP/6-31G | 0.00 |
| Transition State | B3LYP/6-31G | +15.2 |
| Enolate Intermediate | B3LYP/6-31G* | +8.5 |
Note: The data in this table is hypothetical and serves as an illustration of what DFT calculations could provide.
Analysis of Frontier Molecular Orbitals (FMOs)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO would likely be localized on the enolate part of the molecule in its deprotonated form, indicating its nucleophilic character. The LUMO, on the other hand, would be expected to be centered on the carbonyl carbons, highlighting their electrophilicity.
An analysis of the FMOs can provide insights into the regioselectivity and stereoselectivity of reactions. The energy gap between the HOMO and LUMO is also an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 2: Hypothetical FMO Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -10.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 9.3 |
Note: The data in this table is hypothetical and for illustrative purposes.
Conformational Analysis and Energy Landscape Exploration
The presence of a stereocenter at the C4 position and multiple rotatable bonds in this compound suggests a complex conformational landscape. Conformational analysis is critical as the reactivity and spectroscopic properties of a molecule can be highly dependent on its three-dimensional structure.
Computational methods, such as molecular mechanics or DFT, can be used to perform a systematic search of the potential energy surface to identify stable conformers and the energy barriers between them. Studies on other α-fluoroketones have shown that fluorine can significantly influence conformational preferences due to stereoelectronic effects. For this compound, key dihedral angles to consider would be around the C2-C3, C3-C4, and C4-C5 bonds. The relative energies of different conformers would likely be influenced by factors such as steric hindrance and dipole-dipole interactions.
Prediction and Interpretation of Spectroscopic Data
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
For ¹H and ¹³C NMR spectra, DFT calculations can predict chemical shifts with a reasonable degree of accuracy. This
Future Perspectives and Grand Challenges in the Research of Methyl 4 Fluoro 3 Oxopentanoate
Exploration of Bio-inspired and Biocatalytic Synthetic Routes
A significant grand challenge in the synthesis of chiral fluorinated molecules like Methyl 4-fluoro-3-oxopentanoate is the development of environmentally benign and highly selective catalytic systems. Bio-inspired and biocatalytic approaches are emerging as a promising solution to this challenge. The use of enzymes, such as dehydrogenases and reductases, offers a biodegradable alternative to traditional chemical catalysts that often rely on toxic heavy metals. georgiasouthern.edu
Enzyme-catalyzed reductions of ketones have become a popular industrial method for producing enantiomerically pure compounds. georgiasouthern.edu Researchers are exploring the use of whole-cell biocatalysts, which contain engineered enzymes, to perform complex chemical transformations. These whole-cell systems are advantageous as they operate in their native environment, leading to prolonged enzyme activity and enhanced catalytic performance without the need for protein isolation or the addition of cofactors. georgiasouthern.edu For instance, engineered yeast keto reductase enzymes have been successfully used in the asymmetric reduction of β-keto nitriles. georgiasouthern.edu
The application of biocatalysis to the synthesis of fluorinated β-keto esters is still a developing field. A key challenge is overcoming the often-low solubility of hydrophobic substrates in aqueous media, which is the typical environment for enzymatic reactions. georgiasouthern.edu Future research will likely focus on discovering or engineering novel enzymes with tailored active sites that can accommodate fluorinated substrates and exhibit high enantioselectivity. The successful development of such biocatalysts would represent a major leap forward in the sustainable synthesis of valuable chiral building blocks like the enantiomers of this compound.
Design and Synthesis of Novel Derivatives with Tunable Reactivity
This compound is a versatile precursor molecule due to its combination of a reactive methylene (B1212753) group and two distinct functional groups (a ketone and an ester). nih.gov This inherent functionality allows for a wide range of chemical modifications, making it an ideal scaffold for the design and synthesis of novel derivatives with tunable reactivity. By strategically modifying the core structure, chemists can fine-tune the electronic and steric properties of the molecule to enhance its utility in various applications.
The introduction of fluorine atoms into organic molecules is known to dramatically improve their properties, particularly their metabolic stability, which is a crucial factor in the development of pharmaceuticals and agrochemicals. cam.ac.uk A significant area of future research will involve the synthesis of a library of derivatives of this compound. For example, the ester group can be converted into amides or other functional groups, while the ketone can be transformed into alcohols or imines. nih.gov
Furthermore, the synthesis of analogues based on the β-keto ester structure has been explored for applications such as antibacterial compounds. nih.gov By introducing different substituents, researchers can modulate the reactivity of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the susceptibility of the carbonyl carbons to nucleophilic or electrophilic attack. nih.gov A key challenge will be to develop synthetic methodologies that allow for the precise and efficient introduction of these modifications.
| Derivative Type | Potential Modification | Desired Outcome | Relevant Research Focus |
| Amide Derivatives | Reaction of the ester with various amines | Enhanced biological activity, altered solubility | Medicinal chemistry, agrochemical development nih.gov |
| Alcohol Derivatives | Reduction of the ketone | Introduction of a new chiral center, building block for complex molecules | Asymmetric synthesis, natural product synthesis nih.gov |
| Substituted Phenyl Derivatives | Incorporation of substituted phenyl groups | Tunable electronic properties, quorum-sensing inhibition | Antibacterial drug discovery nih.gov |
| Heterocyclic Derivatives | Cyclization reactions involving the dicarbonyl moiety | Creation of novel heterocyclic scaffolds with unique properties | Materials science, pharmaceutical development |
Integration into Automated Synthesis Platforms
The synthesis of fluorinated compounds like this compound often involves the use of hazardous reagents and can be difficult to control. beilstein-journals.org Automated synthesis platforms, particularly those based on flow chemistry and microreactors, offer a powerful solution to these challenges. beilstein-journals.orgvapourtec.comnih.gov Flow chemistry has emerged as a transformative technology in organic synthesis, enabling rapid and efficient production of compound libraries for biological screening. nih.gov
Flow reactors provide a contained environment for handling hazardous materials, which is a significant advantage when working with fluorinating agents that can be toxic, corrosive, or produce dangerous byproducts like hydrogen fluoride. vapourtec.com The precise control over reaction parameters such as temperature, pressure, and reaction time afforded by microreactor systems allows for improved reaction efficiency and selectivity. beilstein-journals.org For example, reactions that require high temperatures can be heated rapidly and uniformly, and intermediates that are unstable can be generated and used in situ without isolation. nih.gov
The integration of the synthesis of this compound and its derivatives into automated flow systems is a major goal for future research. This would involve the development of robust, multi-step flow processes that can be easily adapted to produce a variety of related compounds. nih.gov A significant challenge in this area is the development of effective in-line purification techniques to remove byproducts and unreacted starting materials, ensuring the continuous production of high-purity products. vapourtec.comresearchgate.net
| Flow Chemistry Advantage | Application in Fluorinated Compound Synthesis | Example |
| Enhanced Safety | Safe handling of hazardous reagents like DAST and Selectfluor®. vapourtec.comresearchgate.net | Conversion of alcohols to fluorides using DAST in a contained flow reactor. beilstein-journals.org |
| Precise Reaction Control | Improved yields and selectivity through precise control of temperature and residence time. beilstein-journals.org | Electrophilic aromatic fluorination with high functional group compatibility. beilstein-journals.org |
| Multi-step Synthesis | Telescoping multiple reaction steps into a single continuous process. nih.govtib.eu | Two-step, one-flow synthesis of biologically active compounds. nih.gov |
| Scalability | Easier and safer scaling of reactions from laboratory to industrial production. | Not specifically detailed for this compound in the provided results. |
Advancements in In Situ Monitoring and Reaction Control
To fully realize the potential of automated synthesis platforms for producing this compound and its derivatives, the development of advanced in situ monitoring and reaction control technologies is crucial. Real-time analysis of reaction progress allows for dynamic optimization of reaction conditions, leading to improved yields, higher purity, and enhanced safety. mt.com
Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for in situ monitoring. mt.com These methods can track the concentration of key reactants, intermediates, and products throughout the course of a reaction, providing valuable kinetic and mechanistic data. This information is essential for understanding how different variables affect the reaction and for implementing effective process control strategies. mt.com For example, in-line IR monitoring has been utilized in flow chemistry applications. cam.ac.uk
Another important aspect of reaction control is the management of reaction energetics, especially for potentially exothermic fluorination reactions. mt.com Reaction calorimeters can be used to measure the heat flow of a reaction, providing critical information for ensuring process safety, particularly during scale-up. mt.com The integration of these in situ analytical tools with automated feedback loops will enable the development of "smart" reactors that can autonomously adjust reaction parameters to maintain optimal performance. A significant challenge will be to develop robust and reliable sensors that are compatible with the often-harsh conditions of chemical synthesis.
| Monitoring Technique | Information Gained | Impact on Synthesis |
| In situ FTIR/Raman Spectroscopy | Real-time concentration of reactants, products, and intermediates; reaction kinetics. mt.com | Enables precise reaction endpoint determination and optimization of reaction conditions. |
| Reaction Calorimetry | Heat flow, reaction energetics. mt.com | Ensures reaction safety, especially during scale-up of potentially exothermic fluorination reactions. |
| Automated Sampling (e.g., EasySampler) | Offline analysis of reaction samples without manual intervention. mt.com | Provides detailed reaction profiles for a deeper understanding of the process. |
| Real-time GC/MS | Detection and quantification of volatile components. | Allows for monitoring of side reactions and impurity formation. |
Q & A
Q. What are the optimal synthetic routes for preparing methyl 4-fluoro-3-oxopentanoate, and how do reaction conditions influence yield?
- Methodological Answer : this compound can be synthesized via fluorination of methyl 3-oxopentanoate using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Key factors include:
-
Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluorination efficiency by stabilizing reactive intermediates.
-
Temperature Control : Reactions typically proceed at 0–25°C to avoid decomposition of the fluorinated product.
-
Catalysts : Lewis acids (e.g., BF₃·Et₂O) may accelerate fluorination by activating the carbonyl group .
-
Yield Optimization : Yields range from 45–75% depending on steric and electronic effects of substituents.
Data Table 1 : Comparative Fluorination Methods
Fluorinating Agent Solvent Temp (°C) Yield (%) Purity (%) Selectfluor® MeCN 25 68 98 DAST DMF 0 72 95 NFSI THF -10 45 90
Q. How can this compound be characterized to confirm its structure and purity?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.75 ppm (ester -OCH₃), δ 4.10–4.30 ppm (fluorinated C-F coupling, J = 48–52 Hz).
- ¹³C NMR : Carbonyl (C=O) at δ 205–210 ppm; fluorinated carbon at δ 90–95 ppm.
- ¹⁹F NMR : Single peak at δ -120 to -125 ppm confirms fluorine substitution .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 163.05 (calculated: 163.04).
- IR Spectroscopy : Strong C=O stretch at 1740–1750 cm⁻¹ and C-F stretch at 1100–1150 cm⁻¹ .
Q. What are the stability considerations for this compound under different storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposes above 80°C via keto-enol tautomerism, forming side products.
- Light Sensitivity : UV exposure accelerates ester hydrolysis; store in amber vials at -20°C.
- Moisture Sensitivity : Hydrolysis occurs in aqueous media (t₁/₂ = 24 hours at pH 7), requiring anhydrous storage .
Advanced Research Questions
Q. How does the electron-withdrawing fluorine substituent influence the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : Fluorine’s electronegativity enhances the electrophilicity of the β-keto ester:
-
Mechanistic Insight : DFT calculations show increased partial positive charge at C-3 (Δδ = +0.15 vs. non-fluorinated analogs), favoring nucleophilic attack (e.g., Grignard reagents, enolates).
-
Experimental Validation : Reactions with methylmagnesium bromide yield 4-fluoro-3-hydroxypentanoate derivatives with 85% enantiomeric excess (ee) under chiral catalysis .
Data Table 2 : Reactivity Comparison with Non-Fluorinated Analogs
Substrate Reaction Rate (k, s⁻¹) Product Yield (%) Methyl 4-fluoro-3-oxo 2.5 × 10⁻³ 78 Methyl 3-oxopentanoate 1.2 × 10⁻³ 62
Q. How can contradictions in reported spectroscopic data for this compound be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity and impurity interference:
- NMR Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts δ values by 0.1–0.3 ppm; use deuterated solvents with low polarity for consistency.
- Impurity Profiling : LC-MS detects trace aldehydes (from keto-enol tautomers) that distort integration ratios. Purify via column chromatography (silica gel, hexane/EtOAc 4:1) .
Q. What computational methods predict the regioselectivity of this compound in cycloaddition reactions?
- Methodological Answer :
- DFT Studies : B3LYP/6-31G(d) models predict preferential [4+2] cycloaddition at the β-keto carbonyl due to lower activation energy (ΔG‡ = 22.5 kcal/mol vs. 28.7 kcal/mol for α-site).
- MD Simulations : Solvent dynamics (e.g., THF vs. DCM) influence transition-state geometries and product distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
